molecular formula C14H15N5O2 B2547326 N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415586-89-7

N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B2547326
CAS No.: 2415586-89-7
M. Wt: 285.307
InChI Key: JLEIAKNNTVZCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide is recognized in chemical literature as a highly potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Its primary research value lies in the precise inhibition of the necroptosis cell death pathway , a form of programmed necrosis that is distinct from apoptosis. By selectively targeting RIPK1, this compound enables researchers to dissect the molecular mechanisms of necroptosis in cellular models and to investigate its role in a wide spectrum of pathological conditions. This includes studying its contribution to the pathogenesis of inflammatory diseases , neurodegenerative disorders , and tissue injury models. The utility of this inhibitor extends to preclinical research aimed at validating RIPK1 as a therapeutic target, providing a critical tool for understanding cell death signaling cascades and for evaluating potential intervention strategies in complex disease contexts where inflammation and cell death are intertwined.

Properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-14(2,3)10-8-12(21-18-10)16-13(20)9-4-5-11-15-6-7-19(11)17-9/h4-8H,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEIAKNNTVZCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic synthesis. One common route includes the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of the oxazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, may be employed to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary, but they often involve the use of strong acids or bases and specific catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups to the compound.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that compounds similar to N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine derivatives exhibit promising anti-cancer properties.

Case Study :
A study evaluated the cytotoxic effects of various imidazo[1,2-b]pyridazine derivatives against human cancer cell lines such as MDA-MB-231 and HepG2. The results showed that certain derivatives had significant inhibitory effects on cell proliferation, indicating potential as therapeutic agents against breast cancer and liver cancer .

CompoundCell LineIC50 (µM)
5aHepG212.5
5lMDA-MB-2319.8

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties.

Case Study :
In vitro studies demonstrated that related compounds exhibited activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL

Mechanistic Insights

The biological activity of N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine derivatives is often attributed to their ability to inhibit specific enzymes or pathways involved in tumor growth and microbial resistance.

Enzyme Inhibition

Research suggests that these compounds may act as inhibitors of key enzymes involved in cancer metabolism and proliferation pathways, such as mTOR (mechanistic target of rapamycin), which is critical in regulating cell growth and survival .

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural attributes and molecular weights of N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide with related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol)
This compound (Target) Imidazo[1,2-b]pyridazine 3-tert-butyl-1,2-oxazol-5-yl carboxamide Not explicitly stated
(R)-N-(3-(8-amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide (23) Imidazo[1,2-a]pyrazine 5-methoxypyrazine-2-carboxamide, fluorophenyl, cyano, methyl 421.1
tert-butyl (R)-(3-cyano-6-(2-fluoro-5-(5-methoxypyrazine-2-carboxamido)phenyl)-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-yl)carbamate (43) Imidazo[1,2-a]pyrazine tert-butyl carbamate, methoxypyrazine carboxamide, fluorophenyl, cyano 521.2
N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) Imidazo[1,2-b]pyridazine 3-(trifluoromethyl)benzamide, phenoxy Not stated
2-cyclopropyl-N-(3-methyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide (BF96420) Imidazo[1,2-b]pyridazine Cyclopropyl, 3-methyl-1,2-oxazol-5-yl carboxamide 283.2853

Key Observations:

  • The target compound’s tert-butyl-oxazole substituent contrasts with the trifluoromethylbenzamide group in 6b , which is critical for VEGFR2 inhibition (IC50: 7.1 nM) .
  • The imidazo[1,2-a]pyrazine derivatives (23 , 43 ) differ in core structure but retain carboxamide motifs, suggesting divergent kinase selectivity profiles .

Structure–Activity Relationship (SAR) Trends

Evidence from imidazo[1,2-b]pyridazine derivatives highlights the following SAR insights:

  • Meta-substituted aromatic groups (e.g., phenoxy in 6b) enhance VEGFR2 affinity by optimizing hinge-region interactions .
  • Bulkier substituents (e.g., tert-butyl in the target compound) may improve metabolic stability but could reduce solubility compared to smaller groups like cyclopropyl in BF96420 .
  • Electron-withdrawing groups (e.g., trifluoromethyl in 6b ) increase potency, whereas electron-donating groups (e.g., methoxy in 23 ) may modulate off-target effects .

Pharmacological and Kinase Selectivity

While direct data for the target compound are unavailable, analogs provide context:

  • 6b inhibits VEGFR2 (IC50: 7.1 nM) and platelet-derived growth factor receptor β (PDGFRβ; IC50: 15 nM), indicating cross-reactivity .
  • The tert-butyl group in the target compound may confer selectivity over PDGFRβ due to steric hindrance, a hypothesis supported by SAR studies in related scaffolds .

Biological Activity

N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 2549050-28-2
  • Molecular Formula : C18H23N5O2
  • Molecular Weight : 341.4075 g/mol
  • SMILES Notation : O=C(c1ccc2n(n1)cc(n2)C(C)(C)C)Nc1onc(c1)C(C)(C)C

Research indicates that compounds similar to N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine derivatives exhibit a variety of biological activities primarily through their interactions with specific molecular targets. These include:

  • Inhibition of Pro-inflammatory Cytokines : The compound has shown potential in inhibiting tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory diseases. For instance, related compounds demonstrated IC50 values as low as 0.4 µM against TNF production in human peripheral blood mononuclear cells (HPBMCs) .

Biological Activity and Therapeutic Applications

The biological activity of N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine derivatives has been explored in various studies:

1. Anti-inflammatory Activity

  • Compounds with similar structures have been evaluated for their anti-inflammatory properties. They have shown efficacy in reducing inflammation markers in vitro and in vivo models.
  • A study highlighted that certain imidazo[1,2-b]pyridazine derivatives significantly inhibited the production of TNF-α and other cytokines involved in inflammatory responses .

2. Anticancer Potential

  • The imidazo[1,2-b]pyridazine scaffold is recognized for its anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines by targeting specific signaling pathways.
  • In cellular assays, related compounds exhibited potent activity against various cancer cell lines, suggesting that the compound may share similar properties.

3. Kinase Inhibition

  • Some studies have focused on the inhibition of kinases associated with cancer cell proliferation. The structure allows for interactions with ATP-binding sites within kinases, which is crucial for their activity.
  • For example, related compounds have demonstrated IC50 values in the nanomolar range against kinases such as BCR-ABL and SRC kinases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of imidazo[1,2-b]pyridazine derivatives:

StudyFocusFindings
Anti-inflammatoryInhibition of TNF production with IC50 values as low as 0.4 µM
Kinase inhibitionPotent inhibition against BCR-ABL and SRC kinases with nanomolar IC50 values
Anticancer activityInduction of apoptosis in various cancer cell lines

Q & A

Basic: What are the key synthetic strategies for preparing N-(3-tert-butyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide?

Answer:
The synthesis involves three critical steps:

  • Core formation : Condensation of substituted pyridazine precursors with haloacetaldehyde derivatives or ethyl (chloroacetyl) carbamate to form the imidazo[1,2-b]pyridazine core (e.g., using TFA-mediated deprotection and cyclization) .
  • Carboxamide coupling : Introduction of the 3-tert-butyl-1,2-oxazol-5-yl group via amide bond formation, typically using coupling agents like EDCI or HATU in anhydrous DCM .
  • Purification : Recrystallization in solvent systems such as dichloromethane/hexane (3:1 v/v) to achieve >90% purity, as demonstrated in analogous imidazo[1,2-b]pyridazine syntheses .

Transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) may optimize substituent positioning for enhanced bioactivity .

Basic: How is the purity and structural integrity of this compound verified post-synthesis?

Answer:

  • Purity : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and LC-MS (to confirm molecular ion peaks) .
  • Structural confirmation :
    • NMR : 1^1H and 13^13C NMR to verify substituent integration and absence of impurities (e.g., tert-butyl group at δ ~1.3 ppm in 1^1H NMR) .
    • X-ray crystallography : Single-crystal diffraction data analyzed via WinGX/ORTEP software to resolve anisotropic displacement ellipsoids and confirm stereochemistry .

Advanced: What methodological approaches are employed to elucidate the structure-activity relationship (SAR) of this compound in kinase inhibition?

Answer:

  • Biochemical assays : IC50_{50} determination against kinase panels (e.g., IRAK4, VEGFR2) using fluorescence polarization or ADP-Glo™ assays .
  • Co-crystallization : Resolving ligand-target complexes (e.g., with IRAK4 or Fyn kinase) to identify critical hydrogen bonds and hydrophobic interactions (e.g., tert-butyl group occupying allosteric pockets) .
  • Analog synthesis : Systematic modification of the oxazole and pyridazine moieties to assess contributions to potency and selectivity .

Advanced: How can researchers resolve contradictions in bioactivity data across different experimental models for this compound?

Answer:

  • Orthogonal assays : Validate kinase inhibition using both enzymatic (e.g., recombinant kinase) and cellular (e.g., phospho-antibody Western blot) assays to rule out off-target effects .
  • Model validation : Compare results in primary cells vs. immortalized lines (e.g., HEK293 vs. PBMCs) to assess physiological relevance .
  • Meta-analysis : Cross-reference data with structurally related compounds (e.g., imidazo[1,2-b]pyridazine-based VEGFR2 inhibitors) to identify conserved SAR trends .

Basic: What are the primary biological targets associated with this compound based on structural analogs?

Answer:

  • Kinases : IRAK4 (asthma/autoimmune targets) , VEGFR2 (angiogenesis inhibition) , and Fyn kinase (oncogenic signaling) .
  • Mechanistic basis : The carboxamide group facilitates hydrogen bonding with kinase hinge regions, while the tert-butyl-oxazole moiety enhances hydrophobic interactions in allosteric pockets .

Advanced: What computational methods are recommended for predicting the binding mode of this compound with its target kinases?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 0TZ) to simulate ligand-receptor interactions .
  • Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., gatekeeper mutations affecting inhibitor affinity) .
  • Free energy calculations : MM-PBSA/GBSA to quantify binding energy contributions of substituents (e.g., tert-butyl group vs. cyclopropyl analogs) .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Answer:

  • Primary system : Dichloromethane/hexane (3:1 v/v), achieving 94% yield in analogous imidazo[1,2-b]pyridazine derivatives .
  • Alternatives : Ethyl acetate/heptane (gradient) or THF/water (slow diffusion) for polar impurities .

Advanced: How can the metabolic stability of this compound be assessed in preclinical studies?

Answer:

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 mins .
    • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In silico tools : Use StarDrop or ADMET Predictor to estimate clearance rates and prioritize analogs with lower metabolic liability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.